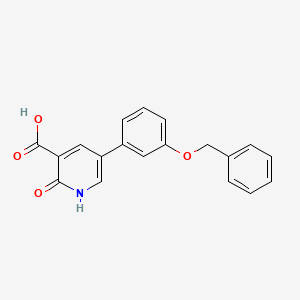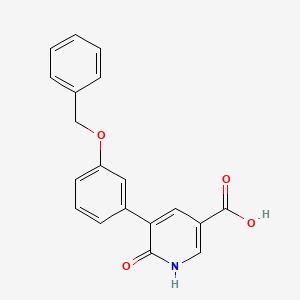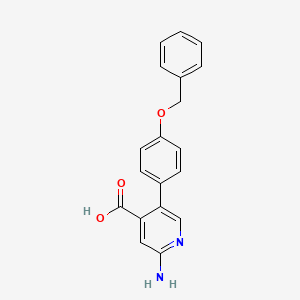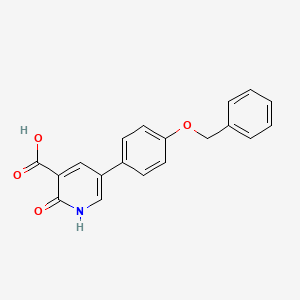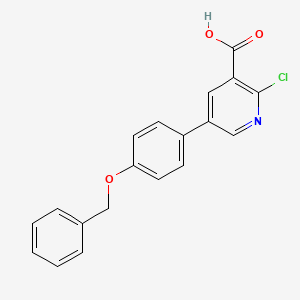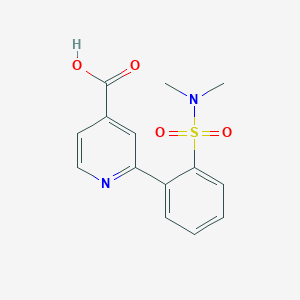
3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, or 3-DMSIP, is an organic molecule primarily used in scientific research. It is a derivative of isonicotinic acid, a naturally occurring compound that is a building block of many important molecules. 3-DMSIP has been used in a variety of research applications, including as a reagent in organic synthesis and as a substrate for enzymatic reactions. Its structure and properties make it a useful tool for exploring the biochemical and physiological effects of compounds on biological systems.
Applications De Recherche Scientifique
3-DMSIP has been used in a variety of research applications. It has been used as a reagent in organic synthesis, as a substrate for enzymatic reactions, and as a tool for studying the biochemical and physiological effects of compounds on biological systems. It has also been used to investigate the structure and function of proteins and other macromolecules. Additionally, 3-DMSIP has been used to study the mechanisms of drug action and to develop new drugs.
Mécanisme D'action
The mechanism of action of 3-DMSIP is not well understood. It is believed to interact with proteins and other macromolecules, either directly or indirectly, to affect their structure and function. It is also thought to interfere with the activity of enzymes and other proteins involved in cellular processes, such as signal transduction and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMSIP are not well understood. It has been shown to affect the activity of enzymes and other proteins involved in signal transduction and gene expression, but its exact mechanism of action is not known. It has also been shown to affect the structure and function of proteins, but the exact nature of these effects is not clear.
Avantages Et Limitations Des Expériences En Laboratoire
3-DMSIP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of research applications. Additionally, it is relatively non-toxic and has low environmental impact. However, 3-DMSIP has several limitations. It is not water soluble, so it cannot be used in aqueous solutions. Additionally, its effects on biological systems are not well understood, so its use in research may be limited.
Orientations Futures
There are several potential future directions for research involving 3-DMSIP. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to explore its potential applications in drug development and other areas of biotechnology. Finally, research is needed to explore its potential use as a tool for studying the structure and function of proteins and other macromolecules.
Méthodes De Synthèse
3-DMSIP can be synthesized in a two-step process. First, isonicotinic acid is reacted with dimethyl sulfate to form an intermediate product, followed by a reaction with phenyl isocyanate to form 3-DMSIP. This process has been well-documented in the scientific literature and is relatively easy to perform in a laboratory setting.
Propriétés
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-10(13)12-9-15-8-7-11(12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQVHGBCUOUPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



